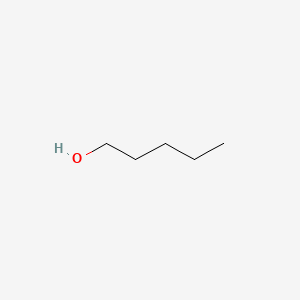Pentan-1-ol is an alkyl alcohol that is pentane in which a hydrogen of one of the methyl groups is substituted by a hydroxy group. It has been isolated from Melicope ptelefolia. It has a role as a plant metabolite. It is an alkyl alcohol, a primary alcohol, a pentanol and a short-chain primary fatty alcohol.
1-Pentanol is a natural product found in Mycoacia uda, Daphne papyracea, and other organisms with data available.
C5H12O
CH3(CH2)3CH2OH
1-Pentanol
CAS No.: 30899-19-5
Cat. No.: VC8465297
Molecular Formula: C5H12O
C5H12O
CH3(CH2)3CH2OH
Molecular Weight: 88.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 30899-19-5 |
|---|---|
| Molecular Formula | C5H12O C5H12O CH3(CH2)3CH2OH |
| Molecular Weight | 88.15 g/mol |
| IUPAC Name | pentan-1-ol |
| Standard InChI | InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3 |
| Standard InChI Key | AMQJEAYHLZJPGS-UHFFFAOYSA-N |
| SMILES | CCCCCO |
| Canonical SMILES | CCCCCO |
| Boiling Point | 280 °F at 760 mm Hg (NTP, 1992) 137.9 °C 137.5 °C 138 °C |
| Colorform | Colorless liquid |
| Flash Point | 91 °F (NTP, 1992) 91 °F (33 °C) (CLOSED CUP) 43 °C c.c. |
| Melting Point | -110 °F (NTP, 1992) -78.9 °C -79 °C -78.9°C |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
1-Pentanol (CAS Registry Number: 71-41-0) is a five-carbon primary alcohol with the IUPAC name pentan-1-ol. Its linear structure, represented by the SMILES notation CCCCCO, consists of a hydroxyl group (-OH) attached to the terminal carbon of a pentane chain . The compound is part of the aliphatic alcohol family and is classified under the broader category of fusel alcohols due to its presence in fermented beverages .
Molecular and Spectroscopic Data
The molecular weight of 1-pentanol is 88.15 g/mol, with a monoisotopic mass of 88.0888 g/mol . Its infrared (IR) spectrum reveals characteristic O-H and C-O stretching vibrations at 3,350 cm and 1,050 cm, respectively . Mass spectral analysis shows a base peak at m/z 55, corresponding to the loss of a water molecule () .
Table 1: Key Molecular Properties of 1-Pentanol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 88.15 g/mol | |
| Boiling Point | 138°C | |
| Density (20°C) | 0.814 g/cm | |
| Vapor Pressure (25°C) | 3.5 mmHg | |
| Flash Point | 43°C |
Synthesis and Production Methods
Conventional Chemical Synthesis
1-Pentanol is traditionally produced via the hydroformylation of 1-butene, followed by hydrogenation of the resulting aldehyde . Industrial-scale production also involves the fractional distillation of fusel oils, by-products of ethanol fermentation .
Biotechnological Advances
Recent advancements in metabolic engineering have enabled microbial production of 1-pentanol. Escherichia coli strains engineered with keto acid decarboxylase (KDC) and alcohol dehydrogenase (ADH) pathways can convert α-keto acids into 1-pentanol, albeit at low titers (≤ 150 mg/L) . This approach leverages amino acid precursors like norvaline, expanding the substrate range of existing biosynthetic pathways .
Table 2: Comparison of Synthesis Methods
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Hydroformylation | High (>80%) | Scalable, cost-effective | Relies on fossil feedstocks |
| Fusel Oil Distillation | Moderate | Utilizes fermentation byproducts | Low purity, energy-intensive |
| Microbial Engineering | Low (<1%) | Sustainable, renewable substrates | Requires strain optimization |
Physicochemical Properties and Reactivity
Thermal and Combustion Behavior
1-Pentanol exhibits a higher energy density (33.1 MJ/kg) compared to ethanol (26.8 MJ/kg), making it a candidate for gasoline blending . Its research octane number (RON) of 86 and cetane number of 20-25 highlight its dual applicability in spark-ignition and compression-ignition engines .
Solvent Characteristics
As a solvent, 1-pentanol’s moderate polarity () enables its use in coatings, liquid-liquid extractions, and pharmaceutical formulations . Its ability to dissolve nonpolar compounds while miscible with polar solvents like water (solubility: 22 g/L at 20°C) broadens its industrial utility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume